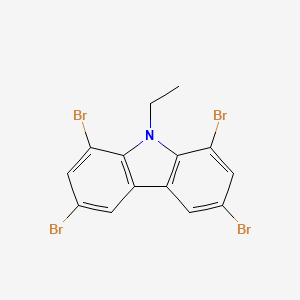
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is a brominated derivative of carbazole, a tricyclic aromatic compound. This compound is characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8, and an ethyl group at position 9 of the carbazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole can be synthesized through the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 60°C for 24 hours. The reaction mixture is then poured into water with ice to precipitate the product, which is subsequently filtered and crystallized from a mixture of isopropanol and DMF .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the carbazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbazole-quinones or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced carbazole derivatives
Applications De Recherche Scientifique
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole involves its interaction with molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties enable it to absorb and emit light efficiently. In medicinal chemistry, its brominated structure may facilitate interactions with biological targets, potentially leading to cytotoxic effects against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6-Tribromo-9-ethyl-9H-carbazole: This compound has three bromine atoms instead of four and exhibits similar but slightly different chemical properties.
9-Ethyl-9H-carbazole: The non-brominated parent compound, which lacks the enhanced reactivity and unique properties imparted by the bromine atoms.
Uniqueness
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in optoelectronic applications and as a precursor for further functionalization in synthetic chemistry .
Propriétés
Numéro CAS |
66294-03-9 |
|---|---|
Formule moléculaire |
C14H9Br4N |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
1,3,6,8-tetrabromo-9-ethylcarbazole |
InChI |
InChI=1S/C14H9Br4N/c1-2-19-13-9(3-7(15)5-11(13)17)10-4-8(16)6-12(18)14(10)19/h3-6H,2H2,1H3 |
Clé InChI |
AADOXSWFWWSLHP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


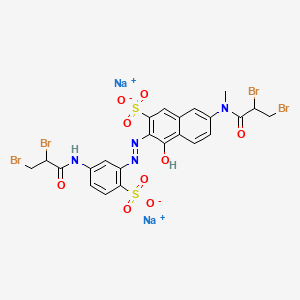
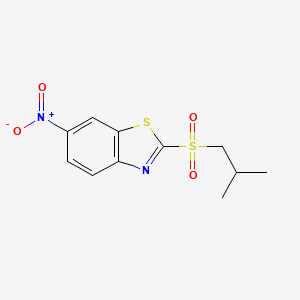
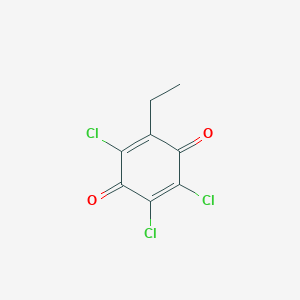
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
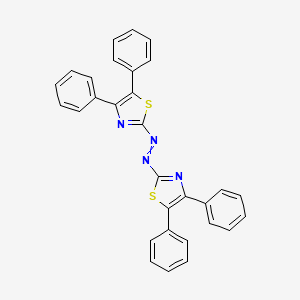
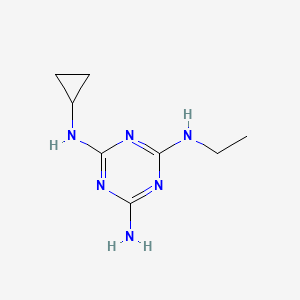
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
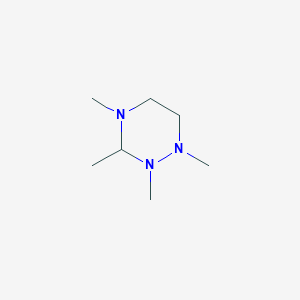
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
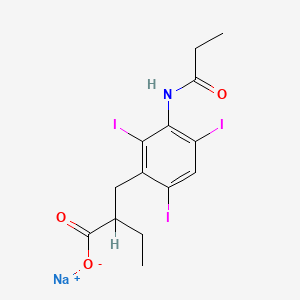
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

